![molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7](/img/structure/B2432910.png)
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Pharmaceutical Intermediates
3-(3-Methoxyphenyl)propionic acid serves as a valuable intermediate in pharmaceutical synthesis. Its chemical structure contains both an aromatic ring and a carboxylic acid group, making it versatile for building more complex molecules. Researchers use it to create novel drug candidates, especially those targeting inflammation, pain management, or neurological disorders .
Synthetic Methodology Development
The synthesis of quinoline derivatives remains an active area of research. Scientists explore green and sustainable methods, such as microwave-assisted reactions, solvent-free conditions, and recyclable catalysts. This compound contributes to the advancement of synthetic methodologies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWPMZCNGWALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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